molecular formula C12H15NO2 B1335989 N-(4-ethylphenyl)-3-oxobutanamide CAS No. 32357-75-8

N-(4-ethylphenyl)-3-oxobutanamide

Cat. No. B1335989
CAS RN: 32357-75-8
M. Wt: 205.25 g/mol
InChI Key: YSUAIVVYFQPYAX-UHFFFAOYSA-N
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Description

“N-(4-Ethylphenyl)maleimide”, also known as EPN, is an organic compound . It appears as a white crystalline solid, with a melting point of 142° C and a boiling point of 212° C . EPN serves as a valuable intermediate in the synthesis of numerous polymers and other organic compounds .


Molecular Structure Analysis

While the exact molecular structure of “N-(4-ethylphenyl)-3-oxobutanamide” is not available, a related compound, “N-(4-ethylphenyl)-4-phenoxybenzamide”, contains 45 bonds in total, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“N-(4-Ethylphenyl)maleimide” is a white crystalline solid with a melting point of 142° C and a boiling point of 212° C . The exact physical and chemical properties of “N-(4-ethylphenyl)-3-oxobutanamide” are not available in the resources.

Scientific Research Applications

Nucleophilic Catalysis

In the field of organic chemistry, N-(4-ethylphenyl)-3-oxobutanamide serves as a nucleophilic catalyst. It facilitates the synthesis of various organic compounds, playing a vital role in the development of new materials and chemical reactions .

Polymer Synthesis

This compound is also significant in the polymer industry. It acts as an intermediate in the synthesis of polymers that are thermally stable and soluble in nonpolar solvents. This application is crucial for creating materials with specific properties for industrial use .

Biochemical Research

N-(4-ethylphenyl)-3-oxobutanamide: is employed as a reagent in biochemical research. It is used in studies that involve the manipulation of molecular structures and the investigation of biochemical pathways .

Photodynamic Therapy

A derivative of N-(4-ethylphenyl)-3-oxobutanamide , known as 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) , has been synthesized for use in photodynamic therapy. This novel treatment aims to mitigate the impact of microbial resistance, showcasing the compound’s potential in medical applications .

Safety and Hazards

The safety data sheet for a related compound, 4-Ethylphenol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of related compounds from the gut into the body, increase the efflux from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

properties

IUPAC Name

N-(4-ethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUAIVVYFQPYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393648
Record name N-(4-ethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32357-75-8
Record name N-(4-ethylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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